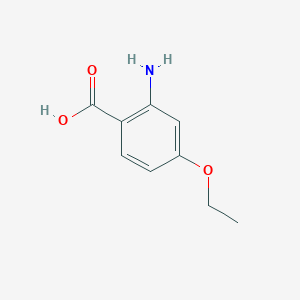

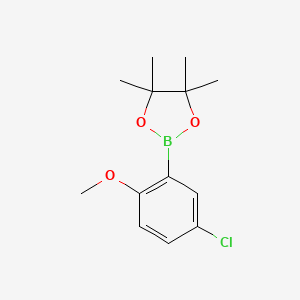

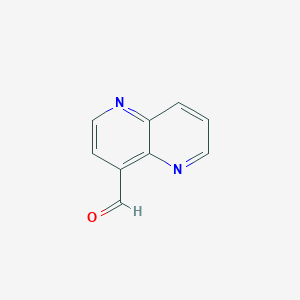

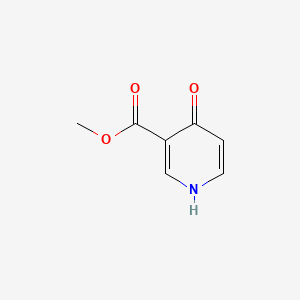

![molecular formula C37H38B2O4 B3178605 9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester CAS No. 676168-63-1](/img/structure/B3178605.png)

9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester

Descripción general

Descripción

“9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester” is a type of boronic acid ester . It is an electron-rich building block that can be used as an electron-donating molecule in the formation of donor-acceptor-based organic semiconductor devices .

Synthesis Analysis

The synthesis of similar compounds involves the use of boronic acid pinacol esters . For instance, 9,9-Dimethylfluorene-2-boronic acid pinacol ester can be used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in organic light-emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .Molecular Structure Analysis

The molecular structure of similar compounds includes benzene rings, boronic acid pinacol ester, and fluorene rings . Its planarity and rigid molecular structure allow it to have good charge transporting properties .Chemical Reactions Analysis

Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form and a melting point of 130-135 °C . They are also known to have high specific surface areas and promising hydrogen uptake capacities .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

This compound can be used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in Organic Light Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Photocatalysis

It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis . Photocatalysis is a process in which light energy is used to ‘speed up’ a reaction. Pyrene and fluorene based chromophores can absorb light effectively and can be used to initiate photocatalytic reactions.

Organic Electronic Devices

The compound can be used in the synthesis of materials for organic electronic devices . Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that show desirable electronic properties such as conductivity.

Drug Delivery Systems

While not directly related to “9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester”, a similar compound, phenylboronic acid pinacol ester, has been used to create a reactive oxygen species (ROS)-responsive drug delivery system . This system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Organic Solar Cells

9,9-Di-n-octylfluorene-2,7-diboronic acid bis (pinacol) ester, a similar compound, is a reactant in the synthesis of a solution-processable nonfullerene electron acceptor used in organic solar cells . Organic solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport to produce electricity from sunlight by the photovoltaic effect.

Chromatographic Purification

A facile chromatographic method for purification of pinacol boronic esters has been developed . Impregnation of silica gel with boric acid was effective both for thin layer chromatography (TLC) and for flash column chromatography . This method could potentially be applied to “9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester” as well.

Mecanismo De Acción

Target of Action

Boronic esters, including pinacol boronic esters, are generally known to be highly valuable building blocks in organic synthesis .

Mode of Action

Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process is catalytic and utilizes a radical approach . The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .

Biochemical Pathways

The compound can be used in the synthesis of various organic materials, indicating its potential involvement in numerous biochemical pathways .

Pharmacokinetics

The compound is known to be stable at room temperature and soluble in solvents . These properties could potentially influence its bioavailability.

Result of Action

It is known to be used in the synthesis of different types of organic optoelectronic materials and hybrid materials .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action and stability could be affected by factors such as temperature and atmospheric conditions.

Safety and Hazards

The safety and hazards associated with similar compounds include being classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They are considered flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-25-13-9-11-15-29(25)37(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)37)39-42-35(5,6)36(7,8)43-39/h9-22H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJAZXMAZKKRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

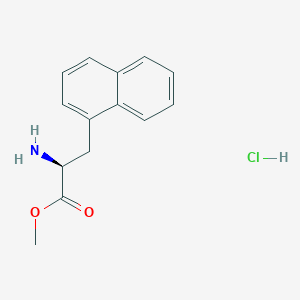

![N,N-Bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178603.png)